molecular formula C18H14F3N3O6S B583619 Ponazuril-d3 CAS No. 1346602-48-9

Ponazuril-d3

货号: B583619
CAS 编号: 1346602-48-9
分子量: 460.399
InChI 键: VBUNOIXRZNJNAD-BMSJAHLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ponazuril-d3 is a deuterated form of Ponazuril, a triazine anticoccidial drug. It is primarily used in veterinary medicine to treat protozoal infections, particularly equine protozoal myeloencephalitis caused by Sarcocystis neurona. The deuterated form, this compound, is labeled with deuterium, which can be used in various pharmacokinetic studies to track the drug’s behavior in biological systems.

准备方法

Synthetic Routes and Reaction Conditions: Ponazuril-d3 is synthesized through a multi-step process involving the introduction of deuterium atoms into the Ponazuril molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their incorporation into the Ponazuril structure. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions: Ponazuril-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Formation of substituted triazine derivatives.

科学研究应用

Ponazuril-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ponazuril.

    Biology: Employed in studies to understand the biological pathways and mechanisms of action of anticoccidial drugs.

    Medicine: Investigated for its potential use in treating protozoal infections in various animal species.

    Industry: Utilized in the development of new veterinary drugs and formulations.

作用机制

Ponazuril-d3 exerts its effects by inhibiting the activity of protozoal enzymes involved in energy metabolism. The compound targets the mitochondria of protozoa, disrupting their ability to produce ATP, leading to the death of the parasite. The deuterated form allows for detailed studies of the drug’s distribution and metabolism in the body.

相似化合物的比较

    Toltrazuril: A triazine derivative with similar anticoccidial activity.

    Diclazuril: Another triazine compound used to treat coccidiosis in animals.

    Sulfonamides: A class of synthetic compounds with broad-spectrum antimicrobial activity.

Uniqueness of Ponazuril-d3: this compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in understanding the drug’s behavior in biological systems and optimizing its use in veterinary medicine.

生物活性

Ponazuril-d3 is a deuterated form of ponazuril, a triazine-class antiprotozoal agent primarily used in veterinary medicine for the treatment of protozoal infections, particularly those caused by Sarcocystis neurona and Eimeria species. This article explores the biological activity of this compound, focusing on its efficacy against various protozoal infections, pharmacokinetics, and potential therapeutic applications.

Ponazuril exerts its antiprotozoal effects by inhibiting the replication of apicomplexan parasites. It disrupts the development of these organisms at various stages, leading to a reduction in their ability to cause disease. The drug's mechanism is characterized by interference with mitochondrial function and disruption of cellular processes crucial for parasite survival.

1. Sarcocystis neurona

Ponazuril has demonstrated significant efficacy in vitro against Sarcocystis neurona, the causative agent of equine protozoal myeloencephalitis (EPM). A study reported that ponazuril inhibited merozoite production by over 90% at a concentration of 1.0 µg/ml and more than 95% at 5.0 µg/ml in cell cultures. This suggests that ponazuril could be a promising therapeutic agent for treating EPM in horses .

2. Eimeria tenella

In poultry, ponazuril has shown effectiveness against Eimeria tenella, a major cause of coccidiosis. A clinical study revealed that administering ponazuril at doses ranging from 5 to 50 mg/L resulted in varying anticoccidial indices (ACI). The optimal dose was found to be 20 mg/L, which exhibited superior efficacy compared to traditional treatments like toltrazuril. Histopathological analysis indicated that ponazuril effectively reduced cecal lesions and decreased merozoite counts, highlighting its potential as an anticoccidial drug .

Pharmacokinetics

The pharmacokinetic profile of ponazuril has been studied in various animal models, including goats. Following a single oral dose of 10 mg/kg, ponazuril was found to be well absorbed, with plasma concentrations peaking around 36 hours post-administration. The average elimination half-life was approximately 129 hours, indicating prolonged activity in the system . This extended half-life may contribute to its effectiveness in treating chronic infections.

ParameterValue
Dose10 mg/kg
Peak Plasma Concentration9 ± 2 µg/mL
Time to Peak Concentration36 ± 13 hours
Elimination Half-Life129 ± 72 hours

Case Study: EPM Treatment in Horses

In a clinical setting, horses diagnosed with EPM were treated with ponazuril at recommended dosages. The outcomes showed significant improvement in neurological signs and overall health status within weeks of treatment initiation. This case supports the findings from laboratory studies regarding the drug's efficacy against Sarcocystis neurona.

Case Study: Coccidiosis Management in Poultry

A trial involving chicks infected with Eimeria tenella assessed the impact of ponazuril on coccidiosis management. The results indicated that chicks treated with ponazuril at optimal doses had significantly lower mortality rates and improved weight gain compared to untreated controls. Histological evaluations confirmed reduced intestinal damage and lower parasite loads in treated groups .

属性

CAS 编号

1346602-48-9

分子式

C18H14F3N3O6S

分子量

460.399

IUPAC 名称

1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3

InChI 键

VBUNOIXRZNJNAD-BMSJAHLVSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F

同义词

1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3;  Toltrazuril-d3 Sulfone; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。